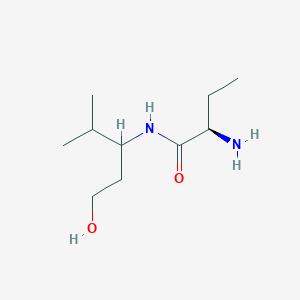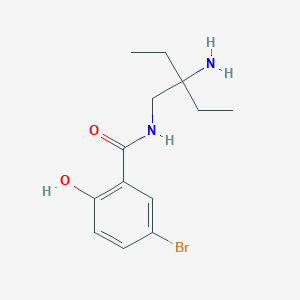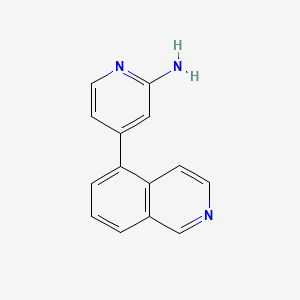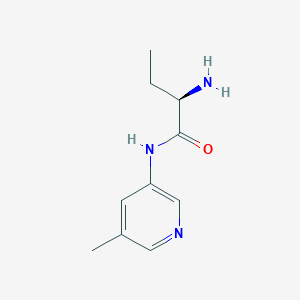
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide is a chemical compound that belongs to the class of amino acids. It is commonly referred to as L-Norvaline and is a non-proteinogenic amino acid. L-Norvaline is synthesized through a specific synthetic method and has been used in many scientific research applications.
作用機序
L-Norvaline works by inhibiting the activity of arginase, an enzyme that breaks down arginine. By inhibiting arginase activity, L-Norvaline increases the availability of arginine, which is a precursor to nitric oxide production. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscles in blood vessels, leading to increased blood flow and improved cardiovascular health.
Biochemical and Physiological Effects
L-Norvaline has been shown to have many biochemical and physiological effects, including increased nitric oxide production, improved blood flow, and reduced oxidative stress. In addition, L-Norvaline has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain.
実験室実験の利点と制限
One advantage of using L-Norvaline in lab experiments is its ability to increase nitric oxide production, which can be useful in studying cardiovascular health and disease. In addition, L-Norvaline has been shown to have antioxidant properties, which can be useful in studying cellular damage and aging. However, one limitation of using L-Norvaline in lab experiments is its potential toxicity at high doses, which can affect experimental results.
将来の方向性
There are many future directions for research on L-Norvaline, including its potential use as a therapeutic agent for cardiovascular disease and cancer. In addition, further research is needed to determine the optimal dose and duration of L-Norvaline supplementation for maximum health benefits. Finally, more research is needed to determine the safety and efficacy of L-Norvaline in human subjects.
Conclusion
L-Norvaline is a non-proteinogenic amino acid that has been shown to have many beneficial effects on cardiovascular health and oxidative stress. Its mechanism of action involves inhibiting arginase activity, which leads to increased nitric oxide production and improved blood flow. Although L-Norvaline has potential as a therapeutic agent, more research is needed to determine its safety and efficacy in human subjects.
合成法
L-Norvaline is synthesized through the condensation of 2-methylbutyraldehyde and ethyl diazoacetate. The resulting product is then hydrolyzed to form L-Norvaline. This synthesis method has been used successfully in the laboratory and has been optimized for high yield.
科学的研究の応用
L-Norvaline has been used in many scientific research applications, including studies on the regulation of nitric oxide production, the prevention of oxidative stress, and the inhibition of arginase activity. L-Norvaline has been shown to increase nitric oxide production by inhibiting arginase activity, which leads to increased blood flow and improved cardiovascular health. In addition, L-Norvaline has been shown to prevent oxidative stress by scavenging free radicals, which can protect against cellular damage and aging.
特性
IUPAC Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(11)10(14)12-9(5-6-13)7(2)3/h7-9,13H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSUJIFDZUBGZ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)


![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
